molecular formula C8H9BrN2O2 B12976448 Ethyl 5-amino-4-bromopicolinate

Ethyl 5-amino-4-bromopicolinate

Katalognummer: B12976448
Molekulargewicht: 245.07 g/mol
InChI-Schlüssel: PBBYSRVQAKYYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-4-bromopicolinate is an organic compound with the molecular formula C8H8BrN2O2 It is a derivative of picolinic acid, featuring both an amino group and a bromine atom on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-bromopicolinate typically involves the bromination of ethyl picolinate followed by amination. One common method includes the following steps:

    Bromination: Ethyl picolinate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position of the pyridine ring.

    Amination: The brominated intermediate is then reacted with ammonia or an amine source to replace the bromine atom with an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-4-bromopicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted picolinates, while oxidation can produce picolinic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-4-bromopicolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of ethyl 5-amino-4-bromopicolinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of both amino and bromine groups allows for versatile interactions with biological molecules, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-bromopicolinate: Lacks the amino group, making it less versatile in certain reactions.

    Ethyl 5-amino-2-bromopicolinate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Ethyl 5-amino-4-chloropicolinate: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions.

Uniqueness

Ethyl 5-amino-4-bromopicolinate is unique due to the specific positioning of the amino and bromine groups, which allows for a distinct set of chemical reactions and potential applications. Its dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C8H9BrN2O2

Molekulargewicht

245.07 g/mol

IUPAC-Name

ethyl 5-amino-4-bromopyridine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2,10H2,1H3

InChI-Schlüssel

PBBYSRVQAKYYAK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NC=C(C(=C1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.